1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine
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Overview
Description
1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant effects and studied for its potential therapeutic applications.
4-Bromobenzylpiperazine: Similar structure but lacks the phenylpropyl group, leading to different pharmacological properties.
Uniqueness
1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both the bromobenzyl and phenylpropyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H25BrN2 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C20H25BrN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2 |
InChI Key |
GBXHMRVYCXYMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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